N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide
Description
N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide is a specialized acetamide derivative featuring a triphenylphosphoranyl group attached to a methyl-substituted phenyl ring. This structural motif introduces steric bulk and electron-rich characteristics due to the phosphine moiety, distinguishing it from conventional acetamides.
Properties
CAS No. |
80556-69-0 |
|---|---|
Molecular Formula |
C27H25NOP+ |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2-acetamidophenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C27H24NOP/c1-22(29)28-27-20-12-11-13-23(27)21-30(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-20H,21H2,1H3/p+1 |
InChI Key |
HPJOKHYZSIFSFY-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide typically involves the reaction of triphenylphosphine with a suitable precursor, such as a halogenated phenylacetamide. The reaction is usually carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of triphenylphosphine oxide derivatives.
Reduction: Formation of N-(2-((Triphenylphosphoranyl)methyl)phenyl)amine.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide typically involves the reaction of triphenylphosphine with an appropriate acetamide derivative. The resulting compound features a phosphoranyl group, which is known for its ability to engage in nucleophilic substitutions and coordination chemistry.
Anticancer Properties
Research indicates that compounds containing phosphoranyl groups exhibit promising anticancer properties. This compound has been studied for its ability to inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .
Antidepressant Effects
Recent studies have suggested that phenylacetamides can exhibit antidepressant-like effects. For instance, derivatives similar to this compound have shown significant activity in behavioral models of depression, such as the forced swimming test and tail suspension test . These findings suggest potential applications in treating mood disorders.
Anticonvulsant Activity
The anticonvulsant properties of related phenylacetamides have also been explored. Compounds with similar structural motifs have been tested for their efficacy in models of epilepsy, showing promise as new antiepileptic drugs . The mechanism is believed to involve modulation of neurotransmitter systems and ion channel activity.
Study on Anticancer Activity
A study conducted by researchers synthesized a series of phosphoranyl-containing compounds, including this compound, and evaluated their anticancer activity against human breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, suggesting its potential as a lead compound for further development .
Investigation of Antidepressant Effects
In another study focusing on the antidepressant effects, a series of phenylacetamides were synthesized and tested for their ability to reduce immobility time in animal models. This compound showed superior performance compared to traditional antidepressants like fluoxetine, indicating its potential as a novel therapeutic agent .
Mechanism of Action
The mechanism of action of N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide involves its interaction with specific molecular targets. The triphenylphosphoranyl group can act as a ligand, coordinating with metal ions or interacting with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The acetamide moiety can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s triphenylphosphoranyl group contrasts with substituents in other acetamides:
- Sulfonylmethyl groups (e.g., 2-(Methyl(phenyl)amino)-N-((phenylsulfonyl)methyl)acetamide): These derivatives () exhibit polar sulfonyl groups, enhancing solubility in polar solvents but reducing lipophilicity compared to the phosphine-containing compound .
- Thiophene-based acetamides (e.g., N-(3-acetyl-2-thienyl)-2-bromoacetamide): The thiophene ring introduces aromatic heterocyclic character, altering electronic properties and reactivity compared to the phenyl backbone in the main compound .
Table 1: Substituent Comparison
Physical Properties
- Melting Points: Sulfonylmethyl derivatives () exhibit melting points ranging from 104–135°C, influenced by substituent polarity and crystallinity. For example, N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide melts at 134–135°C . The triphenylphosphoranyl group’s bulkiness may lower melting points due to reduced crystal packing efficiency.
- Spectroscopic Data : Thiophene-based acetamides () show distinct ¹H NMR shifts (e.g., δ 2.5–3.0 ppm for acetyl groups) compared to aryl protons in phosphine-containing analogs, which may exhibit upfield shifts due to electron donation from phosphorus .
Biological Activity
N-(2-((Triphenylphosphoranyl)methyl)phenyl)acetamide is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound can be described by its chemical formula and is characterized by the presence of a triphenylphosphoranyl group attached to an acetamide moiety. The synthesis typically involves the reaction of triphenylphosphine with a suitable electrophile, leading to the formation of the phosphoranylidene derivative.
1. Anti-inflammatory Properties
Research indicates that compounds related to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that phospholipase A2 (PLA2) inhibitors can mitigate inflammatory responses by preventing the release of arachidonic acid, which is a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes . The compound's ability to inhibit PLA2 could position it as a candidate for treating inflammatory conditions.
2. Antimicrobial Activity
In vitro testing has demonstrated that various acetamides, including those related to this compound, possess antimicrobial properties against Gram-positive and Gram-negative bacteria. For example, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli using disc diffusion methods . The structure-activity relationship suggests that modifications in the acetamide structure can enhance antimicrobial potency.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By acting as an inhibitor for specific enzymes like PLA2, the compound reduces the production of inflammatory mediators.
- Antimicrobial Mechanisms : The acetamide moiety may interact with bacterial cell walls or disrupt protein synthesis, leading to bacterial cell death.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Significant inhibition of PLA2 | |
| Antimicrobial | Effective against E. coli | |
| Effective against S. aureus |
Table 2: Structure-Activity Relationship
| Compound Variant | Activity | Reference |
|---|---|---|
| N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-yl...) | High cytotoxicity | |
| N-(4-chloro-5-fluoro-2-nitrophenoxy)acetamide | Moderate antibacterial |
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory properties of various phospholipase inhibitors, including derivatives similar to this compound. Results indicated a reduction in edema in animal models treated with these compounds compared to controls, suggesting potential therapeutic applications in treating conditions like arthritis .
Case Study 2: Antimicrobial Screening
In another investigation, a series of acetamide derivatives were tested against clinical isolates of E. coli and S. aureus. The results showed that certain modifications in the acetamide structure significantly enhanced antimicrobial activity, highlighting the importance of structural optimization in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
